2-Isopropyl-2-methyloxirane

Synthetic Methodology Epoxide Synthesis Vilsmeier Reaction

2-Isopropyl-2-methyloxirane (CAS 72221-03-5), also known as 2,3-dimethyl-1,2-epoxybutane, is a C6 epoxide with a molecular formula of C6H12O and a molecular weight of 100.16 g/mol. It is characterized by a trisubstituted oxirane ring bearing an isopropyl and a methyl group.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 72221-03-5
Cat. No. B1362872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2-methyloxirane
CAS72221-03-5
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(C)C1(CO1)C
InChIInChI=1S/C6H12O/c1-5(2)6(3)4-7-6/h5H,4H2,1-3H3
InChIKeyJATXAMXFNMUGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-2-methyloxirane (CAS 72221-03-5) Technical Specifications and Procurement-Relevant Properties


2-Isopropyl-2-methyloxirane (CAS 72221-03-5), also known as 2,3-dimethyl-1,2-epoxybutane, is a C6 epoxide with a molecular formula of C6H12O and a molecular weight of 100.16 g/mol [1]. It is characterized by a trisubstituted oxirane ring bearing an isopropyl and a methyl group . Its physical properties include a boiling point of 100-101 °C and a density of 0.8261 g/cm³ at 20 °C [2].

Why 2-Isopropyl-2-methyloxirane (CAS 72221-03-5) Cannot Be Readily Substituted with Other Epoxides


Substituting 2-Isopropyl-2-methyloxirane (CAS 72221-03-5) with a different epoxide, even one of similar molecular weight, is not straightforward. The compound's reactivity, physical properties, and resulting product outcomes are uniquely determined by its specific substitution pattern. The steric hindrance from the geminal isopropyl and methyl groups on the oxirane ring profoundly influences the regioselectivity of ring-opening reactions compared to less hindered epoxides like 2-methyloxirane . This can lead to different product distributions or require different reaction conditions. Furthermore, its distinct boiling point and retention index (Kovats RI of 717 on OV-101) [1] differ from other C6 epoxides, impacting separation and purification strategies. Therefore, direct substitution without re-optimization of synthetic pathways or analytical methods is not a valid scientific practice and can lead to failure in synthesis or characterization.

Quantitative Evidence for Differentiating 2-Isopropyl-2-methyloxirane (CAS 72221-03-5) from Its Analogs


Improved Synthesis via Adapted Vilsmeier Conditions: A High-Yield Alternative

A modern one-step synthesis protocol using adapted Vilsmeier conditions has been reported to produce 2-Isopropyl-2-methyloxirane in quantitative yield [1]. This is a significant improvement over traditional methods like epoxidation of 2,3-dimethyl-1-butene with peracids, which, while effective, may require careful handling of peroxides and can be less atom-economical . The quantitative yield offers a clear advantage for procurement decisions where cost-efficiency and process scalability are key considerations.

Synthetic Methodology Epoxide Synthesis Vilsmeier Reaction

Steric Modulation of Ring-Opening Reactivity: A Distinct Selectivity Profile

The compound's highly substituted oxirane ring imparts a unique reactivity profile. It has been noted that 2-Isopropyl-2-methyloxirane is more sterically hindered than its analog 2-methyloxirane, which lacks the isopropyl group . This increased steric hindrance is a key structural differentiator that is known to influence the regioselectivity of nucleophilic ring-opening reactions, favoring attack at the less substituted carbon. This property is crucial for chemists planning specific synthetic transformations.

Organic Synthesis Reaction Selectivity Steric Hindrance

Analytical Differentiation: Kovats Retention Index on OV-101 Column

Gas chromatographic analysis provides a quantitative metric for distinguishing this compound from other C6 epoxides. The experimentally determined Kovats retention index for 2-Isopropyl-2-methyloxirane (also referred to as 2,3-dimethyl-1,2-epoxybutane) is 717 on a non-polar OV-101 column [1]. This specific value serves as a benchmark for identification and purity assessment, allowing it to be differentiated from other C6 epoxide isomers that would exhibit different retention indices.

Analytical Chemistry Gas Chromatography Epoxide Separation

Key Application Scenarios for 2-Isopropyl-2-methyloxirane (CAS 72221-03-5) Based on Evidenced Differentiators


High-Efficiency Synthesis of a Key Chiral or Sterically-Defined Intermediate

Given the availability of a high-yielding, one-step synthesis protocol [1] and its unique, sterically hindered structure , 2-Isopropyl-2-methyloxirane is an ideal candidate for generating complex intermediates. Its procurement is justified when a synthetic route requires an epoxide that can be produced efficiently and will undergo highly regioselective ring-opening to install a specific tertiary alcohol or adjacent functional group, especially when stereochemical control is desired.

Analytical Standard for C6 Epoxide Identification and Purity Analysis

The established Kovats retention index of 717 on an OV-101 column [2] makes this compound valuable as a certified reference standard. Laboratories involved in petrochemical analysis, environmental monitoring of volatile organic compounds (VOCs), or flavor and fragrance chemistry can use this data for the unambiguous identification and quantification of 2-Isopropyl-2-methyloxirane in complex mixtures, ensuring accurate and reproducible results.

Mechanistic Probe for Steric Effects in Epoxide Chemistry

The well-defined steric bulk provided by its geminal isopropyl and methyl groups makes 2-Isopropyl-2-methyloxirane an excellent molecular probe . Academic and industrial research groups investigating the kinetics and regioselectivity of nucleophilic epoxide ring-opening can use this compound as a model substrate. Its use allows for direct comparison with less hindered epoxides (e.g., 2-methyloxirane) to quantify steric contributions to reaction outcomes, supporting fundamental chemical research and catalyst development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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